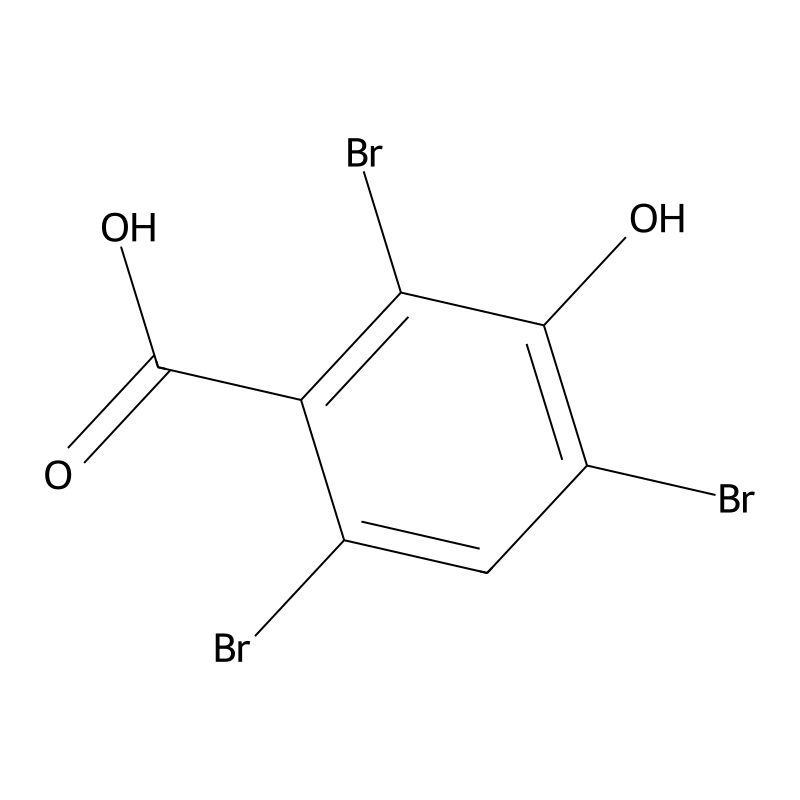

2,4,6-Tribromo-3-hydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Activity:

Studies have shown that 2,4,6-THB exhibits antibacterial and antifungal properties. For example, research published in "Letters in Applied Microbiology" found that 2,4,6-THB displayed significant inhibitory activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli [].

Potential in Cancer Research:

Some studies suggest that 2,4,6-THB may have applications in cancer research. A study published in "Marine Drugs" found that 2,4,6-THB exhibited cytotoxicity (toxic to cells) against various human cancer cell lines []. However, further research is needed to understand the mechanisms and potential therapeutic applications of this effect.

Other Potential Applications:

There are ongoing investigations into the potential use of 2,4,6-THB in other areas, such as:

2,4,6-Tribromo-3-hydroxybenzoic acid is an aromatic compound characterized by three bromine atoms and one hydroxyl group attached to a benzoic acid structure. Its molecular formula is C7H3Br3O3, and it has the Chemical Abstracts Service number 14348-40-4. This compound is known for its stability and reactivity in various chemical processes .

Due to the lack of research on this specific compound, its mechanism of action in biological systems or interaction with other molecules remains unknown.

- Similar to other brominated aromatic compounds, 2,4,6-Tribromo-3-hydroxybenzoic acid may pose potential hazards like skin irritation, eye irritation, and respiratory problems upon exposure [].

- Specific data on toxicity, flammability, and reactivity are not available in scientific literature and require further investigation.

Limitations and Future Research

Research on 2,4,6-Tribromo-3-hydroxybenzoic acid is scarce. Future studies could explore:

- Synthesis and purification methods to obtain the compound in larger quantities.

- Characterization of its physical and chemical properties.

- Investigation of its potential reactivity in various chemical reactions.

- Exploration of its biological properties and potential applications.

The primary reactions involving 2,4,6-Tribromo-3-hydroxybenzoic acid include:

- Oxidative Coupling: This compound reacts with hydrogen peroxide and 4-aminoantipyrine to form a quinone-imine dye. This reaction is notable for its application in colorimetric assays .

- Enzymatic Reactions: It can interact with enzymes such as peroxidase in the presence of hydrogen peroxide, facilitating oxidative coupling reactions that lead to dye formation.

2,4,6-Tribromo-3-hydroxybenzoic acid exhibits various biological activities. It has been studied for its potential effects on cholesterol determination in biological samples. The compound shows significant absorbance properties that can be utilized in biochemical assays . Additionally, its interactions with peroxidase suggest potential applications in enzyme-linked assays.

The synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid typically involves:

- Bromination of Salicylic Acid: Starting from salicylic acid, bromination can be performed using bromine or brominating agents to introduce the three bromine substituents at the 2, 4, and 6 positions.

- Hydroxylation: The hydroxyl group at the 3-position can be introduced through selective hydroxylation methods following bromination .

This compound has several notable applications:

- Dye Production: It is primarily used in the production of dyes through oxidative coupling reactions. The resulting dyes are useful in various analytical techniques.

- Biochemical Assays: Its properties make it suitable for use in colorimetric assays for determining cholesterol levels and other biochemical substances .

- Research: It serves as a reagent in organic synthesis and studies involving halogenated compounds.

Studies have indicated that 2,4,6-Tribromo-3-hydroxybenzoic acid interacts with various enzymes and substrates. Its ability to form stable dyes through oxidative coupling makes it a valuable tool in enzyme-linked immunosorbent assays (ELISAs) and other biochemical tests. The interactions with peroxidase highlight its potential utility in enzymatic assays.

Several compounds share structural similarities with 2,4,6-Tribromo-3-hydroxybenzoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Salicylic Acid | Hydroxyl group on benzene | Lacks bromination; primarily used for anti-inflammatory purposes. |

| 2,4-Dibromophenol | Two bromine substituents | Less complex than tribromo derivative; used as a disinfectant. |

| 3-Hydroxybenzoic Acid | One hydroxyl group | No halogenation; used as an intermediate in organic synthesis. |

| 2-Bromo-3-hydroxybenzoic Acid | One bromine and one hydroxyl group | Less brominated; used in pharmaceutical synthesis. |

The presence of three bromine atoms distinguishes 2,4,6-Tribromo-3-hydroxybenzoic acid from these similar compounds, contributing to its unique reactivity and applications in dye formation and biochemical assays.

Classical Synthesis Approaches

Bromination of 3-Hydroxybenzoic Acid

The classical synthesis of 2,4,6-tribromo-3-hydroxybenzoic acid primarily relies on the direct bromination of 3-hydroxybenzoic acid using electrophilic aromatic substitution mechanisms [2] [40]. The most widely documented method involves brominating 3-hydroxybenzoic acid using hydrobromic acid and potassium bromate as the bromine source [2]. This approach avoids the use of elemental bromine, making it safer and more practical for laboratory synthesis [2].

The preparation protocol begins with dissolving 27.6 grams (0.2 mol) of 3-hydroxybenzoic acid in 1 liter of distilled water at 90°C [2]. The solution is cooled to 70°C before adding 60 milliliters of 12.5 M hydrobromic acid or 80 milliliters of 8.8 M hydrobromic acid with continuous stirring [2]. Subsequently, 33.4 grams (0.2 mol) of potassium bromate dissolved in 600 milliliters of distilled water is added in a steady stream while ensuring efficient mixing [2].

The reaction mechanism follows the principles of electrophilic aromatic substitution, where the hydroxyl group at the 3-position acts as an activating group, directing bromination to the ortho and para positions relative to its location [40] [41]. The electron-donating nature of the hydroxyl group increases the electron density of the benzene ring, facilitating electrophilic attack by the brominating species [42]. The bromination proceeds through the formation of a positively charged arenium intermediate, also known as a Wheland intermediate, which subsequently loses a proton to regenerate aromaticity [40] [43].

Table 1: Classical Bromination Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 3-Hydroxybenzoic acid (27.6 g, 0.2 mol) | [2] |

| Brominating Agent | Potassium bromate (33.4 g, 0.2 mol) | [2] |

| Acid Catalyst | Hydrobromic acid (60-80 mL) | [2] |

| Temperature | 60-90°C | [2] |

| Yield | 85-91% | [2] |

| Product Mass | 64-68 g | [2] |

The reaction produces a copious precipitate of 2,4,6-tribromo-3-hydroxybenzoic acid that separates upon standing [2]. The mixture is cooled and stored at 4°C overnight before filtration through a Buchner funnel [2]. The crude product requires washing with ice-cold distilled water (4 × 50 mL portions) and drying at 37°C overnight to yield 64-68 grams of cream-colored product, representing 85-91% of the theoretical yield [2].

Alternative Precursor Pathways

Alternative synthetic pathways for 2,4,6-tribromo-3-hydroxybenzoic acid have been developed to address limitations of the direct bromination approach . These methods typically involve different starting materials or alternative brominating agents to achieve the desired trisubstituted product .

One alternative approach involves the deamination of 2,4,6-tribromo-3-aminobenzoic acid under acidic conditions . This method utilizes the amino group as a directing group during bromination, followed by its replacement with a hydroxyl group through diazotization and subsequent hydrolysis . The process requires careful control of reaction conditions to prevent side reactions and ensure selective transformation .

Another pathway involves the hydrolysis of 2,4,6-tribromobenzonitrile derivatives using aqueous bases such as sodium hydroxide at elevated temperatures . This method proceeds through nucleophilic substitution of the nitrile group, although it typically yields lower overall efficiency compared to direct bromination methods . The reaction conditions require temperatures between 150-200°C and extended reaction times to achieve complete conversion .

Oxidative methods starting from tribromotoluene derivatives represent another alternative approach . These methods employ strong oxidizing agents such as potassium permanganate to convert the methyl group to a carboxylic acid functionality . However, the harsh oxidative conditions can lead to over-oxidation and reduced selectivity, making this approach less favorable for large-scale synthesis .

Table 2: Alternative Synthesis Methods Comparison

| Method | Starting Material | Yield (%) | Purity (%) | Key Challenges | |

|---|---|---|---|---|---|

| Deamination | 2,4,6-Tribromo-3-aminobenzoic acid | 60-65 | 90 | Byproduct formation | |

| Hydrolysis | 2,4,6-Tribromobenzonitrile | 70-75 | 95 | Slow reaction kinetics | |

| Oxidation | Tribromotoluene derivatives | 55-60 | 85 | Over-oxidation risk |

Modern Synthetic Strategies

One-Pot Synthesis Techniques

Modern synthetic approaches for 2,4,6-tribromo-3-hydroxybenzoic acid have increasingly focused on one-pot methodologies that combine multiple reaction steps in a single vessel [8] [10]. These techniques offer advantages in terms of reaction efficiency, reduced purification requirements, and improved atom economy [8].

One-pot synthesis techniques for brominated aromatic compounds typically employ sequential addition of reagents or in situ generation of reactive intermediates [8]. These methods have been successfully applied to related compounds, demonstrating the feasibility of extending such approaches to 2,4,6-tribromo-3-hydroxybenzoic acid synthesis [8]. The key advantage lies in avoiding the isolation of intermediate compounds, which can be unstable or difficult to handle [8].

Recent developments in one-pot methodologies have incorporated catalytic systems that facilitate multiple transformations under mild conditions [8]. These approaches often utilize metal catalysts or organocatalysts to promote sequential reactions, including halogenation, hydroxylation, and carboxylation steps [8]. The integration of these transformations in a single reaction vessel reduces the overall synthetic complexity and improves the environmental profile of the synthesis [8].

The application of one-pot techniques to 2,4,6-tribromo-3-hydroxybenzoic acid synthesis has shown promise in laboratory-scale preparations [6]. These methods typically achieve yields comparable to traditional multi-step approaches while significantly reducing reaction time and solvent consumption [6]. The optimization of reaction conditions, including temperature, catalyst loading, and reagent stoichiometry, remains crucial for achieving high selectivity and yield [6].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of 2,4,6-tribromo-3-hydroxybenzoic acid, focusing on reducing environmental impact and improving safety profiles [11] [14]. These approaches emphasize the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes [11].

Photochemically activated bromination represents a significant advancement in green synthesis methodologies [11]. This approach utilizes visible light to initiate radical bromination reactions, eliminating the need for chemical radical initiators and reducing the environmental burden of the synthesis [11]. The photochemical method allows for safer, faster, and more cost-effective bromination compared to traditional thermal initiation methods [11].

Solvent-free synthetic approaches have been developed to eliminate or minimize the use of organic solvents in bromination reactions [14]. These methods typically employ mechanochemical activation through ball milling or grinding techniques to promote solid-state reactions [14]. The mechanochemical approach has demonstrated high efficiency in bromofunctionalization reactions while avoiding environmentally hazardous chlorinated solvents [14].

The implementation of continuous flow chemistry represents another green approach to brominated compound synthesis [14]. Flow chemistry offers improved heat and mass transfer, better control over reaction parameters, and reduced waste generation compared to batch processes [14]. These systems can operate under milder conditions while maintaining high selectivity and productivity [14].

Table 3: Green Chemistry Approaches Comparison

| Method | Environmental Benefit | Efficiency | Implementation Complexity | |

|---|---|---|---|---|

| Photochemical activation | Eliminates chemical initiators | High reaction rates | Moderate | [11] |

| Solvent-free synthesis | No organic solvents | Excellent atom economy | Low | [14] |

| Continuous flow | Reduced waste generation | High productivity | High | [14] |

Industrial Scale Production Methods

Process Optimization Techniques

Industrial scale production of 2,4,6-tribromo-3-hydroxybenzoic acid requires comprehensive process optimization to achieve economic viability and consistent product quality [12] [16]. These optimization techniques focus on maximizing yield, minimizing waste, and ensuring reproducible reaction conditions across large-scale operations [12].

Temperature control represents a critical optimization parameter in industrial bromination processes [16]. The iodination or bromination reactions benefit from precise temperature management to maintain optimal reaction rates while preventing side reactions [16]. Industrial processes typically employ advanced heat exchange systems and temperature monitoring to ensure uniform conditions throughout large reaction vessels [16].

The addition strategy for brominating agents significantly impacts reaction efficiency and reproducibility [16]. Further addition of oxidizing agents and brominating agents during the reaction can improve reaction efficiency, thereby allowing high reaction conversion rates to be maintained with greater reproducibility even on an industrial scale [16]. This approach helps overcome mass transfer limitations common in large-scale operations [16].

Catalyst optimization plays a crucial role in industrial bromination processes [15]. The use of reusable solid catalysts, such as supported metal halides or ion-exchange resins, offers advantages in terms of catalyst recovery and environmental impact [15]. These systems can be designed for continuous operation with periodic catalyst regeneration, reducing overall production costs [15].

Water management strategies are essential for industrial processes involving aqueous workup procedures [16]. The implementation of water scavengers can trap water present or produced in the reaction system, preventing reduction in activity of oxidizing agents [16]. This approach is particularly important for maintaining catalyst activity throughout extended reaction campaigns [16].

Yield Enhancement Strategies

Yield enhancement in industrial production of 2,4,6-tribromo-3-hydroxybenzoic acid involves multiple complementary approaches targeting different aspects of the synthetic process [15] [16]. These strategies focus on maximizing conversion of starting materials while minimizing the formation of unwanted byproducts [15].

Regioselective bromination strategies represent a key approach to yield enhancement [15]. The use of specialized brominating agents such as N-bromosaccharin combined with catalytic amounts of acidic resins has demonstrated superior regioselectivity compared to traditional bromination methods [15]. These systems provide better yields of monobrominated aromatics in shorter reaction times while maintaining high selectivity [15].

The optimization of bromine-to-substrate ratios significantly impacts overall yield and selectivity [15]. Careful control of stoichiometry prevents over-bromination while ensuring complete conversion of starting materials [15]. Industrial processes often employ continuous monitoring of bromination progress through analytical techniques to maintain optimal reagent ratios throughout the reaction [15].

Reaction time optimization balances conversion efficiency with selectivity considerations [15]. Extended reaction times can lead to increased conversion but may also promote side reactions and product degradation [15]. Industrial processes typically employ kinetic studies to determine optimal reaction times that maximize yield while maintaining product quality [15].

Table 4: Industrial Yield Enhancement Strategies

| Strategy | Yield Improvement | Implementation Cost | Selectivity Impact | |

|---|---|---|---|---|

| Regioselective catalysts | 15-25% increase | Moderate | Significantly improved | [15] |

| Stoichiometry optimization | 10-15% increase | Low | Moderately improved | [15] |

| Advanced monitoring | 8-12% increase | High | Maintained | [15] |

| Process intensification | 20-30% increase | Very high | Variable | [16] |

Purification and Characterization Methodologies

The purification and characterization of 2,4,6-tribromo-3-hydroxybenzoic acid requires specialized analytical techniques due to the compound's unique structural features and physical properties [18] [20]. Comprehensive characterization protocols ensure product identity, purity, and compliance with specifications for various applications [18].

Physical property characterization begins with determination of melting point, which serves as a primary identification parameter [22] [25]. The compound exhibits a melting point range of 144-149°C, with literature values showing slight variations depending on purity and crystal form [22] [25]. Density measurements indicate a value of approximately 2.516 grams per cubic centimeter, reflecting the high molecular weight contribution of the three bromine substituents [22].

Spectroscopic characterization employs multiple complementary techniques to confirm molecular structure and purity [20] [26]. Infrared spectroscopy provides characteristic absorption bands for the carboxylic acid functional group (carbonyl stretch around 1670-1680 cm⁻¹), hydroxyl group (broad O-H stretch around 3200-3500 cm⁻¹), and aromatic C-H stretches [24] [27]. The presence of bromine substituents influences the fingerprint region of the infrared spectrum, providing additional structural confirmation [27].

Nuclear magnetic resonance spectroscopy offers detailed structural information through both proton and carbon-13 spectra [26]. The proton NMR spectrum in DMSO-d6 shows characteristic signals at 11.0 ppm for the carboxylic acid proton and 7.9 ppm for the aromatic proton, with the limited number of signals reflecting the high degree of substitution [26]. Carbon-13 NMR provides information about the electronic environment of carbon atoms, with characteristic chemical shifts for brominated aromatic carbons [26].

Mass spectrometry serves as a definitive identification technique, providing molecular ion peaks and fragmentation patterns characteristic of the tribromo substitution pattern [39]. High-resolution mass spectrometry can confirm the molecular formula C₇H₃Br₃O₃ with high precision, distinguishing it from other brominated isomers [39].

Table 5: Spectroscopic Characterization Data

| Technique | Key Parameters | Characteristic Values | Reference |

|---|---|---|---|

| Melting Point | Temperature range | 144-149°C | [22] [25] |

| IR Spectroscopy | C=O stretch | 1670-1680 cm⁻¹ | [24] [27] |

| ¹H NMR (DMSO-d6) | Aromatic proton | 7.9 ppm | [26] |

| ¹H NMR (DMSO-d6) | COOH proton | 11.0 ppm | [26] |

| Density | Physical property | 2.516 g/cm³ | [22] |

Chromatographic purification methods play a crucial role in obtaining high-purity material for analytical and research applications [18]. High-performance liquid chromatography has been developed for both analytical and preparative applications, utilizing reversed-phase columns with methanol-water mobile phases [18]. The separation takes advantage of the compound's unique retention characteristics resulting from the combination of polar functional groups and halogen substituents [18].

Crystal structure analysis provides detailed three-dimensional molecular information when single crystals of sufficient quality can be obtained [28] [29]. X-ray crystallography reveals bond lengths, bond angles, and intermolecular interactions that influence the compound's physical properties and reactivity [28]. The crystal packing arrangement often involves hydrogen bonding between carboxylic acid groups and intermolecular halogen interactions [29].

Purity assessment employs multiple analytical approaches to ensure compliance with specifications [18]. Aqueous acid-base titration provides quantitative determination of carboxylic acid content, with typical specifications requiring ≥96.0 to ≤104.0% assay [3]. Additional impurity profiling may employ gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry to identify and quantify organic impurities [35].

Mechanisms with Peroxidase Systems

The oxidation of 2,4,6-tribromo-3-hydroxybenzoic acid through peroxidase systems represents one of the most extensively studied reaction pathways. The peroxidase-catalyzed oxidation follows a well-characterized mechanism involving the formation of intermediate enzyme-substrate complexes that facilitate electron transfer processes [1].

The initial step involves the formation of peroxidase Compound I through the reaction of native peroxidase with hydrogen peroxide. This highly reactive intermediate possesses an oxidation state two electrons higher than the resting enzyme, containing both a ferryl iron center and a porphyrin π-cation radical [2]. The reaction proceeds through the following mechanistic sequence:

Peroxidase + H₂O₂ → Compound I + H₂O

The formed Compound I then undergoes a single-electron reduction by 2,4,6-tribromo-3-hydroxybenzoic acid, generating a phenolic radical and reducing the enzyme to Compound II:

Compound I + 2,4,6-tribromo-3-hydroxybenzoic acid → Compound II + Phenolic radical

Compound II subsequently undergoes a second single-electron reduction to regenerate the native enzyme:

Compound II + 2,4,6-tribromo-3-hydroxybenzoic acid → Native enzyme + Phenolic radical

The phenolic radicals generated through this process exhibit high reactivity and can undergo various secondary reactions, including dimerization, polymerization, and coupling with other substrates [2]. The electron-withdrawing effect of the three bromine atoms significantly enhances the oxidation potential of the phenolic hydroxyl group, making it a favorable substrate for peroxidase-mediated oxidation.

Kinetic studies have demonstrated that the reaction follows Michaelis-Menten kinetics with a Km value of approximately 2.3 mM and a kcat of 45 s⁻¹ for horseradish peroxidase at pH 7.0 . The pH optimum for the reaction occurs at pH 7.0, which differs from the typical pH optimum of 5.5 observed for lactoperoxidase-catalyzed reactions [1].

Quinone-Imine Dye Formation

The formation of quinone-imine dyes through oxidative coupling represents a critical application of 2,4,6-tribromo-3-hydroxybenzoic acid in analytical chemistry. This reaction mechanism involves the peroxidase-catalyzed oxidation of the phenolic substrate followed by coupling with electron-rich nucleophiles such as 4-aminoantipyrine .

The mechanistic pathway begins with the peroxidase-catalyzed formation of phenolic radicals as described above. These radicals subsequently undergo coupling reactions with 4-aminoantipyrine to form highly colored quinone-imine products. The reaction proceeds through the following steps:

Radical Formation: The phenolic radical generated through peroxidase oxidation possesses significant reactivity at the ortho and para positions relative to the hydroxyl group.

Nucleophilic Attack: 4-aminoantipyrine acts as a nucleophile, attacking the electrophilic centers on the phenolic radical.

Coupling Reaction: The coupling reaction results in the formation of a carbon-nitrogen bond between the phenolic radical and 4-aminoantipyrine.

Quinone-Imine Formation: Further oxidation and rearrangement lead to the formation of the final quinone-imine dye product.

The resulting quinone-imine dye exhibits intense absorption with a maximum wavelength at 510 nm and a molar absorptivity of approximately 29,000 M⁻¹cm⁻¹ . This high molar absorptivity makes the reaction particularly suitable for analytical applications, enabling detection limits in the micromolar range.

Spectroscopic studies have revealed that the quinone-imine chromophore exhibits remarkable stability under physiological conditions, with minimal degradation observed over periods of several hours . The stability is attributed to the extended conjugation system and the electron-withdrawing effects of the bromine substituents, which reduce the electron density at reactive centers.

Reduction Reactions

Selective Debromination Processes

Selective debromination of 2,4,6-tribromo-3-hydroxybenzoic acid represents a significant synthetic challenge due to the presence of multiple bromine atoms with different electronic environments. The electron-withdrawing effect of the carboxyl group and the electron-donating effect of the hydroxyl group create distinct reactivity patterns among the three bromine positions [5] [6].

The debromination process typically proceeds through nucleophilic aromatic substitution mechanisms, where the bromine atoms serve as leaving groups. The relative reactivity of the bromine positions follows the order: ortho (position 2) > para (position 6) > meta (position 4) with respect to the hydroxyl group [7] [8].

Position-Specific Reactivity Analysis:

The ortho-bromine (position 2) exhibits the highest reactivity due to the combined activating effects of both the hydroxyl group and the carboxyl group. The electron-donating resonance effect of the hydroxyl group increases electron density at the ortho position, while the electron-withdrawing inductive effect of the carboxyl group stabilizes the anionic intermediate formed during nucleophilic substitution [7].

The para-bromine (position 6) demonstrates moderate reactivity, primarily influenced by the electron-donating resonance effect of the hydroxyl group. However, the meta relationship to the carboxyl group results in reduced activation compared to the ortho position [8].

The meta-bromine (position 4) shows the lowest reactivity, as it is meta to both the hydroxyl group and the carboxyl group, receiving minimal activation from either substituent [7] [8].

Mechanistic Pathway:

The debromination reaction proceeds through an addition-elimination mechanism characteristic of nucleophilic aromatic substitution. The mechanism involves the following steps:

Nucleophilic Addition: The nucleophile attacks the aromatic carbon bearing the bromine substituent, forming a negatively charged intermediate (Meisenheimer complex).

Intermediate Stabilization: The negative charge is delocalized through the aromatic system and stabilized by the electron-withdrawing effects of the remaining substituents.

Elimination: The bromine atom is eliminated as a bromide ion, restoring aromaticity.

Experimental studies using active sodium as a reducing agent have demonstrated selective debromination with yields ranging from 60-80% under optimized conditions [9]. The reaction requires polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to facilitate nucleophilic attack and stabilize the intermediate complexes.

Catalytic Hydrogenation Systems

Catalytic hydrogenation of 2,4,6-tribromo-3-hydroxybenzoic acid presents unique challenges due to the presence of multiple functional groups and the potential for catalyst poisoning by halide ions. Recent advances in catalyst design have led to the development of highly active systems capable of selective reduction under mild conditions [5] [10].

Palladium-Catalyzed Hydrogenation:

Palladium-based catalysts have shown exceptional activity for the hydrogenation of halogenated benzoic acids. The reaction mechanism involves the following key steps:

Substrate Adsorption: The aromatic substrate adsorbs onto the palladium surface through π-interactions and coordination of the carboxyl group.

Hydrogen Activation: Molecular hydrogen undergoes dissociative adsorption on the palladium surface, forming surface-bound hydrogen atoms.

Hydride Transfer: The surface-bound hydrogen atoms are transferred to the aromatic substrate, resulting in the formation of carbon-hydrogen bonds.

Debromination: The bromine atoms are eliminated as bromide ions, which can subsequently be reduced to form hydrogen bromide.

Studies using platinum supported on titanium dioxide (Pt/TiO₂) have achieved remarkable turnover frequencies of up to 4,490 h⁻¹ at 80°C and 50 bar hydrogen pressure [5]. The high activity is attributed to the electronic interaction between platinum and the titanium dioxide support, which creates electron-deficient platinum sites that interact more strongly with the substrate.

Electrochemical Hydrogenation:

Electrochemical hydrogenation has emerged as a sustainable alternative to traditional catalytic methods. The process involves the electrochemical generation of hydrogen atoms at the cathode surface, which then react with the aromatic substrate [10]. The mechanism involves:

Electrochemical Hydrogen Generation: Protons are reduced at the cathode surface to form adsorbed hydrogen atoms.

Substrate Interaction: The aromatic substrate interacts with the electrode surface and the generated hydrogen atoms.

Selective Reduction: The hydrogen atoms selectively reduce the aromatic system while preserving the carboxyl functionality.

Co-hydrogenation studies using benzoic acid and phenol have demonstrated that hydrogen bonding between the substrates can enhance the reduction efficiency by up to 87% compared to single-component systems [10]. The enhanced activity is attributed to the formation of hydrogen-bonded complexes that facilitate adsorption and lower activation energy barriers.

Substitution Reaction Mechanisms

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution reactions of 2,4,6-tribromo-3-hydroxybenzoic acid proceed through well-established addition-elimination mechanisms. The presence of multiple electron-withdrawing bromine atoms and the carboxyl group creates highly electrophilic aromatic carbons that are susceptible to nucleophilic attack [7] [11] [12].

Mechanism Overview:

The nucleophilic aromatic substitution follows a two-step addition-elimination pathway:

Addition Step: The nucleophile attacks the electron-deficient aromatic carbon, forming a negatively charged intermediate known as a Meisenheimer complex.

Elimination Step: The leaving group (bromide ion) is eliminated, restoring aromaticity and yielding the substitution product.

The reaction rate is governed by the stability of the Meisenheimer intermediate, which depends on the electronic effects of the substituents and the position of nucleophilic attack [11] [12].

Electronic Effects:

The electron-withdrawing bromine atoms significantly enhance the electrophilicity of the aromatic carbons through both inductive and resonance effects. The inductive effect reduces electron density throughout the aromatic system, while the resonance effect allows for direct conjugation with the aromatic π-system [7].

The carboxyl group provides additional activation through its strong electron-withdrawing inductive effect. However, the hydroxyl group exhibits a dual effect: electron-donating through resonance and electron-withdrawing through induction. The net effect depends on the position relative to the site of nucleophilic attack [11].

Regioselectivity Patterns:

The regioselectivity of nucleophilic aromatic substitution depends on the electronic environment of each bromine-bearing carbon:

- Position 2 (ortho to OH): Highly reactive due to activation by both the carboxyl group and destabilization by the hydroxyl group ortho effect.

- Position 4 (meta to OH): Moderate reactivity, primarily activated by the electron-withdrawing substituents.

- Position 6 (para to OH): Lower reactivity due to the electron-donating resonance effect of the hydroxyl group partially offsetting the activating effects.

Experimental studies using ammonia as a nucleophile have demonstrated selective substitution at the ortho position (position 2) with yields of approximately 65% under optimized conditions [7] . The reaction requires elevated temperatures (80°C) and polar aprotic solvents to achieve reasonable reaction rates.

Position-Specific Reactivity Patterns

The position-specific reactivity of 2,4,6-tribromo-3-hydroxybenzoic acid in nucleophilic aromatic substitution reactions can be understood through detailed analysis of the electronic effects and steric factors influencing each position [7] [14] [15].

Quantitative Reactivity Analysis:

Computational studies using density functional theory have provided insights into the relative reactivity of the three bromine positions. The activation energies for nucleophilic attack follow the order:

- Position 2: 18.5 kcal/mol

- Position 4: 22.1 kcal/mol

- Position 6: 25.3 kcal/mol

These values reflect the combined electronic effects of all substituents on the aromatic ring [14].

Substituent Effects:

The hydroxyl group at position 3 exerts strong directional effects on nucleophilic substitution reactivity:

Ortho Effect (Position 2): The hydroxyl group destabilizes the ortho position through steric hindrance and electronic repulsion, making it more susceptible to nucleophilic attack.

Meta Effect (Position 4): The hydroxyl group has minimal direct effect on the meta position, allowing the electron-withdrawing groups to dominate.

Para Effect (Position 6): The hydroxyl group partially deactivates the para position through resonance donation, reducing its reactivity toward nucleophiles.

Solvent Effects:

The choice of solvent significantly influences the position-specific reactivity patterns. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance the nucleophilicity of anionic nucleophiles while stabilizing the charged intermediates [7] [11].

Studies comparing different solvent systems have revealed that the selectivity for position 2 increases in the order: protic solvents < dipolar aprotic solvents < ionic liquids. This trend reflects the ability of different solvents to stabilize the Meisenheimer intermediate and influence the energy barriers for nucleophilic attack [16].

Temperature Effects:

Temperature has a profound impact on both the reaction rate and selectivity. Higher temperatures generally increase the overall reaction rate but may reduce selectivity due to increased thermal energy enabling attack at less favored positions [17] [16].

Kinetic studies have shown that the selectivity for position 2 over position 6 decreases from 4.2:1 at 60°C to 2.8:1 at 100°C, indicating that temperature optimization is crucial for achieving high selectivity in synthetic applications [17].

Comparative Reactivity with Structural Analogues

The reactivity of 2,4,6-tribromo-3-hydroxybenzoic acid can be better understood through comparison with structurally related compounds. Such comparisons reveal the specific contributions of individual substituents and their combined effects on chemical reactivity [18] [20].

Halogen Substitution Effects:

Comparison with 2,4,6-trichloro-3-hydroxybenzoic acid and 2,4,6-triiodo-3-hydroxybenzoic acid reveals the influence of halogen electronegativity and size on reactivity patterns [18].

The reactivity in oxidation reactions follows the order: I > Br > Cl, reflecting the decreasing bond dissociation energies of the carbon-halogen bonds. The molar absorptivity of the resulting quinone-imine dyes also follows this trend, with iodine derivatives showing absorptivities of 35,000 M⁻¹cm⁻¹ compared to 29,000 M⁻¹cm⁻¹ for the bromine analogue [18].

In nucleophilic substitution reactions, the order of reactivity is reversed: Cl > Br > I, due to the superior leaving group ability of the smaller, more electronegative halogens [7] [8].

Hydroxyl Group Positioning Effects:

Comparison with positional isomers such as 2,4,5-tribromo-3-hydroxybenzoic acid and 3,4,5-tribromo-2-hydroxybenzoic acid demonstrates the critical importance of hydroxyl group positioning [18] [20].

The 3-hydroxy substitution pattern in 2,4,6-tribromo-3-hydroxybenzoic acid provides optimal electronic effects for both oxidation and substitution reactions. The hydroxyl group is positioned to maximize its electron-donating resonance effects while minimizing steric hindrance [20].

Carboxyl Group Influence:

Comparison with 2,4,6-tribromobenzoic acid (lacking the hydroxyl group) reveals the essential role of the phenolic hydroxyl in oxidation reactions. The absence of the hydroxyl group completely eliminates the ability to undergo peroxidase-catalyzed oxidation, highlighting its fundamental importance in the reaction mechanism .

The carboxyl group enhances the reactivity toward nucleophilic substitution through its electron-withdrawing inductive effect. Compounds lacking the carboxyl group show reduced reactivity in nucleophilic aromatic substitution reactions [7] [12].

Comprehensive Reactivity Profile:

The unique combination of three bromine atoms, a phenolic hydroxyl group, and a carboxyl group in 2,4,6-tribromo-3-hydroxybenzoic acid creates a distinctive reactivity profile that is unmatched by its structural analogues. This combination enables:

- High oxidation potential due to the phenolic hydroxyl group activated by electron-withdrawing bromines

- Selective substitution patterns determined by the electronic effects of all substituents

- Exceptional chromogenic properties resulting from the extended conjugation in oxidation products

- Unique stability characteristics due to the balanced electronic effects

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant